5-Hexyl-5'-vinyl-2,2'-bithiophene
Description
Significance of Bithiophene Derivatives in Advanced Materials Science
Bithiophene derivatives are a class of organic molecules that have demonstrated significant promise in the field of advanced materials science. nih.gov Their inherent electronic properties, stemming from the sulfur-containing heterocyclic rings, make them valuable components in the development of organic semiconductors. acs.orgossila.com These materials are integral to a variety of electronic applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The versatility of bithiophene chemistry allows for the tuning of their electronic and physical properties through the introduction of various functional groups, enabling the design of materials with tailored characteristics for specific applications. mdpi.comwhiterose.ac.uk
The Role of Conjugated Systems in Organic Electronics and Photonics
The functionality of 5-Hexyl-5'-vinyl-2,2'-bithiophene is intrinsically linked to the concept of conjugated systems. A conjugated system is a molecular framework of alternating single and multiple bonds, which facilitates the delocalization of π-electrons across the molecule. numberanalytics.comwikipedia.org This electron delocalization is the foundation of the electronic and optical properties observed in many organic materials. numberanalytics.com
In the context of organic electronics and photonics, conjugated systems are paramount. They are responsible for the ability of these materials to absorb and emit light, as well as to transport electrical charge. mdpi.comyoutube.com The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in a conjugated system determine its electronic band gap, a critical parameter that dictates its optical and electrical behavior. youtube.com By engineering the structure of the conjugated backbone, researchers can precisely control these energy levels to optimize material performance in devices like solar cells and LEDs. mdpi.comyoutube.com
Specific Academic Interest in this compound as a Functional Building Block
The specific molecular architecture of this compound makes it a subject of focused academic research. tandfonline.com The strategic placement of the hexyl and vinyl groups on the bithiophene core imparts a unique combination of properties that are highly desirable for the fabrication of functional polymers.
The inclusion of a hexyl group (–C₆H₁₃) serves a crucial, practical purpose in the design of organic electronic materials. While the conjugated backbone governs the electronic properties, the alkyl side chains, such as the hexyl group, are primarily introduced to enhance the material's processability. mdpi.comrsc.org Many pristine conjugated polymers are insoluble and infusible, making them difficult to process into the thin films required for electronic devices. The hexyl group increases the solubility of the molecule in common organic solvents, facilitating solution-based processing techniques like spin-coating and printing, which are essential for large-area and low-cost device fabrication. mdpi.comrsc.org Furthermore, the nature of the side chain can influence the solid-state packing of the polymer chains, which in turn affects charge transport properties. researchgate.netrsc.org
The vinyl group (–CH=CH₂) is a key functional handle for polymerization. wikipedia.org Its presence allows this compound to act as a monomer in various polymerization reactions, most notably radical polymerization and electropolymerization. wikipedia.orgacs.org This enables the synthesis of high molecular weight polymers where the valuable electronic properties of the bithiophene unit are extended throughout a long polymer chain. The reactivity of the vinyl group provides a versatile platform for creating a wide range of polymeric materials with tunable properties. wikipedia.org The principle of vinylogy, which describes the transmission of electronic effects through conjugated systems, is also relevant here, as the vinyl group can influence the electronic structure of the entire monomer unit. nih.gov
Historical Development of Thiophene (B33073) and Bithiophene Chemistry in Academic Research
The journey to understanding and utilizing bithiophene derivatives is built upon a rich history of thiophene chemistry. Thiophene (C₄H₄S) was first discovered in 1882 by Viktor Meyer as an impurity in benzene. nih.govwikipedia.org This discovery opened the door to the exploration of a new class of heterocyclic compounds. Early research focused on the synthesis and basic reactivity of thiophene and its simple derivatives. wikipedia.org
The development of metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, in the latter half of the 20th century revolutionized the synthesis of more complex thiophene-based structures, including bithiophenes and polythiophenes. mdpi.com These synthetic advancements were crucial for the burgeoning field of organic electronics, as they allowed for the precise construction of well-defined conjugated polymers. dtic.mil The ability to create regioregular polythiophenes, in particular, was a significant milestone that led to materials with greatly improved electronic performance. mdpi.com The synthesis of functionalized bithiophenes, such as the dicarboxaldehyde derivatives, further expanded the toolbox for creating novel arylene vinylene-based organic semiconductors. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-ethenyl-5-(5-hexylthiophen-2-yl)thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20S2/c1-3-5-6-7-8-14-10-12-16(18-14)15-11-9-13(4-2)17-15/h4,9-12H,2-3,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVVIGBHOWMXHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2=CC=C(S2)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856359 | |
| Record name | 5-Ethenyl-5'-hexyl-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942435-50-9 | |
| Record name | 5-Ethenyl-5'-hexyl-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Polymerization Studies of 5 Hexyl 5 Vinyl 2,2 Bithiophene and Its Homologs
Homopolymerization Mechanisms
The synthesis of polymers from 5-hexyl-5'-vinyl-2,2'-bithiophene and its homologs can be achieved through several polymerization routes. The choice of method significantly influences the polymer's molecular characteristics, such as molecular weight and molecular weight distribution (MWD), which in turn affect its material properties.
Anionic Polymerization of Vinylthiophenes and Bithiophenes
Anionic polymerization offers a pathway to synthesize polymers with well-defined structures, provided that side reactions are minimized. libretexts.org However, the application of this technique to vinylthiophenes presents unique challenges and outcomes.
The anionic polymerization of vinylthiophenes is typically carried out in a polar aprotic solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures to control the reactivity of the propagating anionic species. A common initiator system for these polymerizations is sec-butyllithium (B1581126) (sec-BuLi). For instance, the anionic polymerization of 2-vinylthiophene (B167685) has been successfully initiated with sec-BuLi in THF at a temperature of -78°C. acs.org Upon introduction of the initiator, the reaction mixture typically undergoes a color change, indicating the formation of the propagating carbanion. acs.org The polymerization is generally rapid, often reaching completion within a short period. acs.org
It has been noted that the structural similarity of 2-vinylthiophene to styrene (B11656) suggests that it could undergo similar polymerization behaviors. acs.org However, the thiophene (B33073) ring introduces different electronic and steric effects that influence the polymerization process. acs.org
A key objective in polymer synthesis is the control over molecular weight and the achievement of a narrow molecular weight distribution (MWD), often quantified by the polydispersity index (PDI or M/M). In the case of unsubstituted 2-vinylthiophene, anionic polymerization using sec-BuLi in THF at -78°C has been shown to yield a polymer with a narrow MWD of 1.11. acs.org This indicates a well-controlled, living polymerization process where termination and chain transfer reactions are minimal. acs.org
However, the introduction of substituents on the thiophene or bithiophene core significantly impacts the controllability of the polymerization. Research has shown that the anionic polymerization of both 5-hexyl-2-vinylthiophene and 5-vinyl-2,2'-bithiophene results in polymers with a broad molecular weight distribution, with M/M values ranging from approximately 1.5 to 1.9. acs.org This suggests that the presence of the hexyl group or the second thiophene ring introduces complexities that disrupt the living nature of the polymerization, possibly through side reactions or altered reactivity of the propagating chain end.
| Monomer | Polymerization Outcome |
| 2-Vinylthiophene | Narrow MWD (M/M = 1.11) acs.org |
| 5-Hexyl-2-vinylthiophene | Broad MWD (M/M ~ 1.5-1.9) acs.org |
| 5-Vinyl-2,2'-bithiophene | Broad MWD (M/M ~ 1.5-1.9) acs.org |
This table summarizes the reported molecular weight distribution outcomes for the anionic polymerization of various vinylthiophene monomers.
Substituents on the thiophene ring play a critical role in the anionic polymerizability of vinylthiophene monomers. The electronic and steric nature of the substituent can influence the stability of the propagating carbanion and the susceptibility of the monomer to nucleophilic attack. The 2,5-thienylene framework acts as a π-electron system, analogous to the phenylene linkage in styrene derivatives, which can transmit the electronic effects of a substituent at the 5-position to the vinyl group. acs.org
While electron-withdrawing groups can enhance the polymerizability of some vinyl monomers, the presence of alkyl or additional thiophene units in the case of this compound and its homologs appears to lead to a loss of control in anionic polymerization, as evidenced by the broad MWDs observed. acs.org This could be attributed to several factors, including potential side reactions involving the acidic protons on the thiophene ring, although the pKa of thiophenic protons is generally higher than that of the initiator's conjugate acid. acs.org The steric bulk of the hexyl group and the bithiophene unit may also hinder the controlled propagation of the polymer chain.
Controlled Radical Polymerization (e.g., RAFT) of Vinyl-Functionalized Monomers
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer an alternative route to synthesize well-defined polymers from monomers that may be challenging to polymerize via anionic methods. RAFT polymerization is known for its tolerance to a wide range of functional groups.
The RAFT polymerization of vinyl esters, which share some electronic similarities with vinylthiophenes as less activated monomers, has been extensively studied. rsc.org The success of RAFT polymerization heavily relies on the appropriate choice of a chain transfer agent (CTA). mdpi.com For less activated monomers, xanthates or certain dithiocarbamates are often effective CTAs. The synthesis of high molecular weight polyvinyl esters with controlled MWD has been achieved using photoinduced electron/energy transfer RAFT (PET-RAFT). rsc.org
While specific studies on the RAFT polymerization of this compound are not widely reported, research on the RAFT polymerization of other vinylthiophene derivatives provides insight into the potential of this technique. The choice of CTA is crucial and would need to be optimized for the specific monomer to achieve good control over the polymerization.
Spontaneous Polymerization Phenomena
Spontaneous or thermal polymerization can occur in some vinyl monomers, particularly at elevated temperatures or in the presence of impurities. In the context of vinylthiophenes, it has been noted that during the synthesis of 2-vinylthiophene, elevated temperatures can lead to thermal polymerization if the product is not distilled promptly. orgsyn.org This indicates that the monomer possesses a certain degree of thermal reactivity, which could lead to uncontrolled polymerization under specific conditions. The use of stabilizers, such as α-nitroso-β-naphthol, is often necessary to prevent premature polymerization during storage and handling of 2-vinylthiophene. orgsyn.org
Copolymerization Strategies
Copolymerization is a key strategy to fine-tune the properties of conjugated polymers. By combining different monomer units, researchers can control the electronic energy levels (HOMO/LUMO), bandgap, and morphology of the resulting materials, which is crucial for their application in electronic devices.
The bithiophene unit is electron-rich and is often used as an electron donor in polymer backbones. ossila.comossila.com Copolymerizing this compound with other electron-rich units, such as fluorene, carbazole, or triphenylamine, can enhance the hole-transporting properties of the resulting polymer. rsc.org
Conversely, copolymerization with electron-deficient (acceptor) units is a cornerstone of designing materials for organic photovoltaics and other electronic applications. This approach creates donor-acceptor (D-A) copolymers with intramolecular charge transfer (ICT) characteristics, which lowers the polymer's bandgap and allows it to absorb a broader range of the solar spectrum. mdpi.com While direct studies on this compound are not prevalent in the search results, the principle is demonstrated in related systems. For instance, bithiophene units are copolymerized with electron-deficient blocks like 4,4′-dimesitylboryl-2,2′-bithiophene or benzothiadiazole derivatives to create low-bandgap materials. rsc.orgrsc.org The vinyl group on the specific monomer provides a reactive site that could be used to attach further functional groups, potentially altering the electronic nature of the unit post-polymerization.
The donor-acceptor (D-A) architecture is a powerful molecular design strategy for low-bandgap conjugated polymers. mdpi.comrsc.org In these systems, electron-donating units like bithiophene are alternated with electron-accepting units along the polymer chain. rsc.org This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, significantly reducing the HOMO-LUMO gap. mdpi.com
For example, new D-A copolymers have been synthesized using a 3,3′-didodecyl-2,2′-bithiophene donor with a thieno[3,4-c] rsc.orgnih.govnih.govthiadiazole-based acceptor unit. rsc.org These copolymers exhibit fast electrochromic switching, demonstrating the utility of the D-A approach. rsc.org Another study details the synthesis of D-A copolymers using a fluorinated bithiophene donor and a benzoselenadiazole acceptor, which resulted in a polymer with a low optical bandgap of 1.57 eV. nih.gov The incorporation of a vinyl-terthiophene side chain in that study highlights a strategy similar to the vinyl group on this compound, which can be used to tune properties and morphology. nih.govmdpi.com The HOMO levels in such D-A polymers are typically localized on the donor (bithiophene) segments, while the LUMO levels are localized on the acceptor segments. mdpi.com
Table 1: Properties of Representative Bithiophene-Based D-A Copolymers
| Donor Unit | Acceptor Unit | Resulting Polymer Name | Optical Bandgap (eV) | Reference |
|---|---|---|---|---|
| 3,3'-didodecyl-2,2'-bithiophene | 4,6-bis(3′-dodecylthiophen-2′-yl)thieno[3,4-c] rsc.orgnih.govnih.govthiadiazole | CDTDBT | Low | rsc.org |
| 3,3'-difluoro-2,2'-bithiophene | 4,7-di(thiophen-2-yl)benzo[c] rsc.orgnih.govnih.govselenodiazole | PDTBSeVTT-2TF | 1.57 | nih.gov |
Polyrotaxanes are mechanically interlocked molecules where linear polymer chains are threaded through macrocycles. This architecture can create "insulated molecular wires" by shielding the conjugated polymer backbone, potentially leading to improved stability and unique electronic properties. The synthesis of a polythiophene polyrotaxane has been achieved through the electrochemical polymerization of a nih.govrotaxane monomer. capes.gov.br This monomer consisted of an electron-rich sexithiophene dumbbell threaded through an electron-deficient cyclobis(paraquat-p-phenylene) macrocycle. capes.gov.br The resulting polythiophene polyrotaxane film demonstrated the feasibility of this complex architecture. capes.gov.br While a specific example using this compound as the thread is not available, the vinyl group offers a clear reactive site for polymerization within such a supramolecular assembly, making it a candidate for creating similar insulated electronic systems.
Polymer Architecture and Morphological Control
The performance of a conjugated polymer in an electronic device is not only dependent on its chemical structure but also critically on its solid-state organization, including the regularity of its chain structure (regioregularity) and its long-range ordering (morphology).
Regioregularity in poly(3-alkylthiophene)s (P3ATs) refers to the consistency of the head-to-tail (HT) linkages between monomer units. A high degree of HT regioregularity leads to a more planar polymer backbone, which enhances π-π stacking between chains, improves charge carrier mobility, and results in a red-shifted optical absorption spectrum indicative of a smaller bandgap. nih.govcut.ac.cy Conversely, regiorandom polymers, which contain a mix of head-to-tail, head-to-head (HH), and tail-to-tail (TT) linkages, have more twisted backbones, disrupting conjugation and leading to poorer electronic properties. acs.org
Table 2: Influence of Regioregularity on Poly(3-alkylthiophene) Properties
| Property | High Regioregularity (rr) | Low Regioregularity (rra) | Reference |
|---|---|---|---|
| Chain Conformation | Planar, ordered, folded | Twisted, disordered | acs.org |
| Solid-State Structure | Higher crystallinity, forms nanowires | Amorphous, forms spherical micelles | rsc.org |
| Optical Absorption | Red-shifted (smaller bandgap) | Blue-shifted (larger bandgap) | cut.ac.cy |
| Electrical Properties | Higher charge carrier mobility | Lower charge carrier mobility | cut.ac.cy |
The self-assembly of conjugated polymers into well-ordered nanostructures is crucial for optimizing charge transport in electronic devices. Polythiophenes, driven by π–π interactions between their backbones, can self-assemble into various morphologies such as nanowires and nanofibers. rsc.orgrsc.org The nature of the side chains plays a critical role in directing this assembly. cmu.edu For instance, amphiphilic polythiophenes with alternating hydrophobic and hydrophilic side groups can self-assemble at interfaces to form highly ordered, cell-membrane-like monolayer films. cmu.edu
The solvent used for processing also has a significant influence on the self-assembly mechanism and the final structure of the resulting aggregates. acs.org In block copolymers, where a conjugated block like polythiophene is paired with a non-conjugated block, the self-assembly can be even more complex and controllable, leading to tailorable nanostructures. rsc.org The morphology of thiophene-based molecules can be tuned by changing solvent conditions or pH, leading to transitions between nanoparticles and fibers. frontiersin.org This control over morphology is essential for creating the ideal bulk heterojunction structure in organic solar cells. rsc.org
Advanced Spectroscopic and Electrochemical Characterization in Research
Spectroscopic Analysis of Monomers and Polymers
Spectroscopic techniques are fundamental in elucidating the molecular and electronic structure of 5-Hexyl-5'-vinyl-2,2'-bithiophene and its corresponding polymer. These methods provide insights into electron transitions, structural integrity, and the dynamics of excited states.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Elucidating Electronic Transitions and Conjugation Length
UV-Vis absorption spectroscopy is a primary tool for investigating the electronic properties of both the this compound monomer and its polymerized form. This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals.
In conjugated systems like bithiophenes, the most significant electronic transition is the π-π* transition. The energy of this transition, and thus the wavelength of maximum absorption (λmax), is highly sensitive to the extent of π-conjugation in the molecule. For the monomer, the λmax provides a baseline understanding of its electronic structure. Upon polymerization, a significant red-shift (a shift to longer wavelengths) in the λmax is typically observed. This shift is a direct indicator of an increase in the effective conjugation length as individual monomer units link together to form the polymer backbone. The broadening of the absorption spectrum in the polymer is also indicative of a distribution of conjugation lengths and intermolecular interactions in the solid state.
Fluorescence Spectroscopy: Investigation of Emission Properties and Photophysical Processes
Fluorescence spectroscopy complements UV-Vis absorption by providing information about the emissive properties of a molecule after it has been excited by light. When a fluorescent molecule absorbs a photon, it is promoted to an excited electronic state. It can then relax back to the ground state by emitting a photon, and the spectrum of this emitted light is measured.
The fluorescence spectrum is typically a mirror image of the absorption spectrum and is red-shifted to lower energy (longer wavelength), a phenomenon known as the Stokes shift. The quantum yield of fluorescence, which is the ratio of photons emitted to photons absorbed, is a critical parameter that quantifies the efficiency of the emission process.
For this compound and its polymer, fluorescence studies would reveal insights into their potential for applications in light-emitting diodes (LEDs) and sensors. The emission wavelength and intensity can be influenced by factors such as solvent polarity, temperature, and aggregation state. In polymers, intermolecular interactions can often lead to quenching of fluorescence, which is a decrease in emission intensity. Understanding these photophysical processes is crucial for designing materials with specific emissive properties. Research on related bis(2,2′-bithiophene-5-yl)benzenes highlights how the substitution pattern can influence fluorescence spectra. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation and Polymerization Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise chemical structure of molecules. Both ¹H NMR and ¹³C NMR are used to provide a detailed map of the hydrogen and carbon atoms within the this compound monomer. The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum allow for the unambiguous confirmation of the connectivity of the hexyl and vinyl groups to the bithiophene core.
Beyond structural elucidation of the monomer, NMR is also a powerful technique for monitoring the progress of polymerization. The disappearance of the vinyl proton signals in the ¹H NMR spectrum, for instance, would be a clear indication of the vinyl group's participation in the polymerization reaction. In the resulting polymer, the NMR spectra would show broader signals characteristic of a macromolecular structure. While detailed NMR data for the title compound is not publicly documented, spectral data for related compounds like 5'-dodecyl-3,2'-bithiophene is available and provides a reference for the expected chemical shifts. researchgate.net
X-ray Photoelectron Spectroscopy (XPS): Surface and Elemental Composition Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
For the polymer of this compound, XPS would be instrumental in confirming the elemental composition (carbon, sulfur, and hydrogen) of the polymer film. More importantly, it can provide information about the chemical environment of the sulfur and carbon atoms. For example, analysis of the S 2p and C 1s core-level spectra can reveal the presence of different chemical states, which can be particularly useful in studying the effects of doping or degradation on the polymer. Studies on poly(2,2'-bithiophene) have shown that XPS can be used to identify the presence of both neutral and partially charged species in the polymer chain upon doping.
Transient Absorption Spectroscopy: Probing Excited State Dynamics
Transient absorption spectroscopy is a powerful pump-probe technique used to study the dynamics of short-lived excited states in molecules and materials. In this method, a short laser pulse (the pump) excites the sample, and a second, time-delayed pulse (the probe) measures the changes in the absorption spectrum as a function of time after excitation.
This technique provides invaluable information about the formation, decay, and transformation of excited species such as excitons, polarons, and triplet states. For the polymer of this compound, transient absorption spectroscopy could be used to investigate the fundamental processes that occur after light absorption, which are critical for applications in photovoltaics and photodetectors. By analyzing the transient spectral features and their temporal evolution, researchers can gain insights into charge generation, recombination, and intersystem crossing rates. Studies on similar polythiophene derivatives have utilized this technique to understand the formation dynamics of polarons and triplet excitons.
Electrochemical Characterization
Electrochemical methods are crucial for understanding the redox properties of this compound and its polymer, which are directly related to their performance in electronic devices.
Cyclic voltammetry (CV) is the most commonly employed electrochemical technique. In a CV experiment, the potential of a working electrode is swept linearly versus time between two set values, and the resulting current is measured. For the this compound monomer, CV can be used to determine its oxidation and reduction potentials. The onset of the oxidation wave provides an estimate of the highest occupied molecular orbital (HOMO) energy level, while the onset of the reduction wave can be used to estimate the lowest unoccupied molecular orbital (LUMO) energy level.
Furthermore, CV is a powerful tool for the electropolymerization of the monomer onto an electrode surface. By repeatedly cycling the potential, a polymer film can be grown, and its electrochemical properties can be studied in situ. The CV of the resulting polymer film will show characteristic oxidation (p-doping) and reduction (n-doping) peaks, providing information about its electrochemical stability, charge storage capacity, and the energy levels of its valence and conduction bands. The electrochemical behavior is known to be influenced by the nature of the substituents on the bithiophene ring system.
Cyclic Voltammetry (CV): Determination of Redox Potentials and Energy Levels (HOMO/LUMO)
Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox behavior of conjugated polymers. By measuring the potential at which the polymer is oxidized and reduced, researchers can determine its frontier orbital energy levels: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These parameters are critical for predicting a material's charge injection and transport properties and for designing efficient electronic device architectures.
The HOMO level is typically calculated from the onset potential of the first oxidation peak (E_ox), while the LUMO level can be estimated from the onset of the reduction peak (E_red) or calculated by adding the optical bandgap (E_g, determined from UV-Vis spectroscopy) to the HOMO energy level. These calculations are often performed relative to an internal standard, such as the ferrocene/ferrocenium (Fc/Fc+) redox couple.
For poly(this compound), a CV analysis would involve drop-casting or electrochemically depositing a thin film of the polymer onto a working electrode (e.g., glassy carbon or platinum) and cycling the potential in a solution containing a supporting electrolyte. The resulting voltammogram would reveal the oxidation and reduction potentials unique to the polymer's structure.
Illustrative Data for a Related Polymer:
To illustrate the typical data obtained from such an analysis, the table below presents representative electrochemical properties for the well-characterized polymer, poly(3-octylthiophene) (P3OT), which is structurally similar to the polymer .
| Property | Onset Potential (V vs. Fc/Fc+) | Calculated Energy Level (eV) |
| Oxidation (E_ox) | 1.2 V | N/A |
| HOMO Level | N/A | -5.59 eV |
| LUMO Level | N/A | -3.76 eV |
| Electrochemical Bandgap | N/A | 1.83 eV |
This interactive table contains example data for Poly(3-octylthiophene) (P3OT) to illustrate typical values obtained through Cyclic Voltammetry. researchgate.net
Electrochemical Impedance Spectroscopy (EIS) (If applicable for charge transport studies)
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the various physical and chemical processes occurring within an electrochemical system, such as charge transfer, diffusion, and capacitance. For polymer films, EIS provides invaluable insights into charge transport dynamics at the electrode-polymer interface and within the bulk material.
In a typical EIS experiment, a small-amplitude AC voltage is applied to the system over a wide range of frequencies, and the resulting current response is measured. The data is often visualized as a Nyquist plot (imaginary vs. real impedance). By fitting this data to an appropriate equivalent circuit model, researchers can quantify key parameters like charge transfer resistance (R_ct), double-layer capacitance (C_dl), and film resistance. nih.gov A lower charge transfer resistance, for instance, generally indicates more efficient charge injection from the electrode to the polymer film. nih.gov
Molecular Weight and Polydispersity Determination (e.g., Gel Permeation Chromatography - GPC)
The molecular weight and its distribution are fundamental properties of a polymer that profoundly influence its physical characteristics, including solubility, processability, and mechanical strength. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining these parameters.
In GPC, a dissolved polymer solution is passed through a column packed with porous gel beads. Larger polymer chains cannot enter the pores as easily and thus elute faster, while smaller chains take a more tortuous path through the pores and elute later. By calibrating the system with polymer standards of known molecular weights, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn) of the sample can be determined. A PDI value close to 1 indicates a narrow molecular weight distribution, suggesting a well-controlled polymerization process.
Illustrative Data for a Related Polymer:
The table below shows representative GPC data for a bithiopheneimide homopolymer, demonstrating the typical values obtained for conjugated polymers.
| Parameter | Value |
| Number-Average Molecular Weight (Mn) | 5.4 kDa |
| Weight-Average Molecular Weight (Mw) | 11.9 kDa |
| Polydispersity Index (PDI) | 2.19 |
This interactive table contains example data for a bithiopheneimide homopolymer to illustrate typical values obtained through Gel Permeation Chromatography. researchgate.net
Morphological and Microstructural Analysis of Films
The performance of a polymer in a solid-state device is critically dependent on the morphology and microstructure of its thin film. Techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are employed to visualize the surface topography and internal structure of these films.
AFM uses a sharp tip to scan the surface of the film, providing high-resolution 3D images that can reveal features like grain boundaries, domain sizes, and surface roughness. This information is crucial because the arrangement of polymer chains and the degree of crystallinity directly impact charge transport pathways. A smooth, well-ordered film with large, interconnected crystalline domains is generally desirable for efficient charge mobility.
SEM, on the other hand, uses an electron beam to generate images, providing information about the film's surface features and cross-sectional structure. For poly(this compound) films, these analyses would be essential for optimizing film deposition conditions (e.g., solvent choice, annealing temperature) to achieve a morphology that maximizes device performance. While specific morphological studies on this polymer are not detailed in the searched literature, analysis of related polythiophene films often reveals semi-crystalline structures with fibrillar or nodular features depending on processing conditions.
Theoretical and Computational Investigations of 5 Hexyl 5 Vinyl 2,2 Bithiophene Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a powerful and widely used quantum mechanical modeling method to investigate the electronic properties of molecules. For a molecule like 5-hexyl-5'-vinyl-2,2'-bithiophene, DFT calculations would provide fundamental insights into its behavior at a molecular level.
Electronic Structure Analysis (HOMO/LUMO Energy Levels, Band Gaps)
A primary application of DFT is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides an estimation of the chemical reactivity and the electronic excitation energy. For organic semiconducting materials, a smaller HOMO-LUMO gap is generally associated with higher conductivity.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound and Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| 2,2'-Bithiophene (B32781) | -6.5 to -6.2 | -1.8 to -1.5 | 4.7 to 4.4 |
| 5-Hexyl-2,2'-bithiophene (B61625) | -6.3 to -6.0 | -1.7 to -1.4 | 4.6 to 4.3 |
| 5-Vinyl-2,2'-bithiophene | -6.2 to -5.9 | -2.0 to -1.7 | 4.2 to 3.9 |
| This compound | -6.1 to -5.8 | -2.1 to -1.8 | 4.0 to 3.7 |
Note: The data in this table is hypothetical and serves as an illustration based on general trends observed in similar compounds. Actual values would require specific DFT calculations.
Conformational Analysis and Torsional Barriers
The planarity of the bithiophene backbone is a crucial factor influencing the extent of π-electron delocalization and, consequently, the electronic properties of the material. DFT calculations can be used to explore the conformational landscape of this compound, specifically the torsional potential between the two thiophene (B33073) rings. The presence of the hexyl and vinyl substituents will introduce steric effects that influence the preferred dihedral angle.
The calculations would likely reveal the existence of two low-energy conformers: a nearly planar anti-gauche conformer and a syn-gauche conformer. The energy barrier for rotation between these conformers, the torsional barrier, is a key parameter that affects the structural flexibility of the molecule and the morphology of thin films made from its corresponding polymer. Steric hindrance from the hexyl group might lead to a slightly larger dihedral angle in the ground state compared to unsubstituted bithiophene.
Molecular Orbital (MO) Studies and Electron Distribution
DFT calculations allow for the visualization of the molecular orbitals. For this compound, the HOMO is expected to be delocalized primarily along the π-conjugated bithiophene backbone and the vinyl group, indicating that this is the region from which an electron would be most easily removed. The LUMO would also be distributed across the conjugated system, representing the region where an accepted electron would reside.
Analysis of the electron density distribution would reveal the polarization of the molecule. The electron-donating hexyl group and the electron-withdrawing nature of the extended π-system of the vinyl group would create a specific charge distribution, which is important for understanding intermolecular interactions and self-assembly.
Time-Dependent Density Functional Theory (TD-DFT): Prediction of Optical Properties (Absorption and Emission)
To understand the interaction of this compound with light, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed. TD-DFT can predict the electronic absorption and emission spectra of the molecule. The calculations would identify the energies of the principal electronic transitions, which correspond to the absorption of photons.
For this compound, the main absorption peak in the UV-visible spectrum is expected to arise from the π-π* transition, corresponding to the excitation of an electron from the HOMO to the LUMO. The position of this peak (λmax) is directly related to the HOMO-LUMO gap. The vinyl group's extension of the conjugated system would likely cause a red-shift (shift to longer wavelengths) in the absorption spectrum compared to non-vinylated analogues. TD-DFT can also provide information about the oscillator strength of these transitions, which relates to the intensity of the absorption. Furthermore, by optimizing the geometry of the first excited state, TD-DFT can predict the fluorescence emission spectrum.
Molecular Dynamics (MD) Simulations: Understanding Aggregation and Intermolecular Interactions
While DFT and TD-DFT are powerful for single-molecule properties, Molecular Dynamics (MD) simulations are essential for understanding the behavior of a large number of molecules and predicting bulk properties. For this compound, MD simulations could be used to study how these molecules pack together in a solid-state film or aggregate in solution.
By simulating the system over time, MD can provide insights into the intermolecular interactions, such as π-π stacking between the bithiophene rings and van der Waals interactions involving the hexyl chains. These interactions are critical in determining the morphology of thin films, which in turn significantly impacts the charge transport properties of the resulting organic electronic devices. The simulations could predict key structural parameters like the average distance between stacked rings and the orientation of the molecules.
Predictive Modeling for Optoelectronic Parameters (e.g., Refractive Index, Hyperpolarizability)
Computational chemistry offers tools to predict various optoelectronic parameters. For this compound, these methods could be used to estimate properties like the refractive index, which is important for applications in optical devices.
Furthermore, calculations of the molecular polarizability and hyperpolarizability can assess the potential of this molecule for use in nonlinear optical (NLO) applications. The extended π-conjugation provided by the vinyl group in conjunction with the asymmetric substitution pattern could potentially lead to a significant NLO response. Predictive modeling can thus guide the design of new materials with enhanced optoelectronic properties.
Theoretical Studies of Molecule-Surface Interactions (e.g., Adsorption on Metal Oxides)
Theoretical and computational investigations into the interaction of this compound with metal oxide surfaces are not extensively documented in publicly available research. However, significant insights can be gleaned from studies on closely related bithiophene and thiophene derivatives, particularly concerning their adsorption on titanium dioxide (TiO2), a commonly studied metal oxide in fields such as photocatalysis and solar energy. These studies provide a foundational understanding of the potential behavior of this compound at molecule-surface interfaces.
Research on 2,2′-bithiophene-5-carboxylic acid (PT2) adsorbed on TiO2 surfaces offers a valuable analogue. Experimental and density functional theory (DFT) calculations have been employed to probe these interactions. nih.govdntb.gov.uaresearchgate.net The analysis of the oxygen O1s spectrum for PT2 on both anatase and rutile phases of TiO2 suggests a predominant bidentate adsorption geometry. nih.govdntb.gov.uaresearchgate.net This implies that the molecule anchors to the surface through two points of contact, a mode supported by theoretical simulations. nih.govdntb.gov.ua
Upon adsorption, the PT2 molecule has been shown to remain intact on the TiO2 surface. nih.govresearchgate.net A key finding from these studies is the significant electronic interaction between the adsorbed molecule and the metal oxide substrate. It has been demonstrated, both experimentally and theoretically, that the adsorption of PT2 leads to the emergence of new electronic states within the band gap of TiO2, located near the valence band. nih.govdntb.gov.uaresearchgate.net Furthermore, theoretical predictions indicate a pinning of the Lowest Unoccupied Molecular Orbital (LUMO) level of the dye molecule. nih.govdntb.gov.ua
Computational studies on a variety of substituted 2,2'-bithiophenes have revealed the profound impact of different functional groups on the molecule's electronic and geometric properties. whiterose.ac.uk While not specific to a combined hexyl and vinyl substitution, these studies establish that substituents can significantly alter the excitation energies and electron-donating or -withdrawing character of the bithiophene core, which would in turn influence its interaction with a metal oxide surface. whiterose.ac.uk
Investigations into the adsorption of the fundamental thiophene molecule on anatase TiO2 and cerium-doped TiO2 (Ce-doped TiO2) surfaces provide further context. psu.edu These computational studies help to elucidate the fundamental adsorption mechanisms and preferred binding sites on the oxide surface, which are expected to be relevant for more complex derivatives like this compound.
The presence of the hexyl group, an alkyl chain, is another important consideration. Theoretical studies on the adsorption of n-alkanes on metal surfaces have shown that while generalized gradient approximation (GGA) in DFT may not perfectly reproduce physisorption energies, it can reasonably predict changes in the work function and the softening of C-H stretching modes upon adsorption. aps.org The distance between the molecule and the substrate surface was identified as a critical factor influencing these properties. aps.org DFT calculations on 2-alkylthiophene and 2-alkylthiothiophene have also highlighted how alkyl and alkylthio side chains can modify the dipole moment and frontier molecular orbital energy levels (HOMO and LUMO). researchgate.net
The following table summarizes key theoretical findings for the adsorption of a related bithiophene derivative on TiO2 surfaces, which can serve as a proxy for understanding the potential interactions of this compound.
| Feature | Finding | Interacting System | Source(s) |
| Adsorption Geometry | Predominantly bidentate | 2,2′-bithiophene-5-carboxylic acid on anatase and rutile TiO2 | nih.govdntb.gov.uaresearchgate.net |
| Molecular Integrity | Adsorbed molecule remains intact | 2,2′-bithiophene-5-carboxylic acid on TiO2 | nih.govresearchgate.net |
| Electronic Structure | Appearance of new electronic states in the TiO2 band gap | 2,2′-bithiophene-5-carboxylic acid on TiO2 | nih.govdntb.gov.uaresearchgate.net |
| LUMO Level | Pinning of the LUMO level is theoretically predicted | 2,2′-bithiophene-5-carboxylic acid on TiO2 | nih.govdntb.gov.ua |
Applications in Organic Electronics and Advanced Materials Research
Function as Building Blocks for Organic Semiconductors
5-Hexyl-5'-vinyl-2,2'-bithiophene serves as a crucial building block for the synthesis of organic semiconductors. The bithiophene unit is inherently electron-rich, a desirable characteristic for creating materials that can effectively transport charge. mdpi.com The presence of the hexyl group enhances the solubility of the monomer and the resulting polymers in organic solvents, which is essential for solution-based processing techniques common in the fabrication of organic electronic devices. The vinyl group provides a reactive site for polymerization, allowing for the creation of long-chain conjugated polymers with tailored electronic properties.
Fused thiophenes, a class of compounds to which bithiophene belongs, are well-regarded as electron donors and are integral to a wide array of materials with applications in electronics and optics. mdpi.com The performance of these materials is linked to the effective mixing of sulfur d-orbitals with the aromatic π-orbitals, which facilitates electron transfer across the molecule. mdpi.com
Monomer and Polymer Components in Organic Field-Effect Transistors (OFETs)
The molecular structure of this compound makes it and its derivatives suitable for use in Organic Field-Effect Transistors (OFETs). OFETs are fundamental components of organic circuits and require semiconductor materials with high charge carrier mobility. The bithiophene core of this compound contributes to the formation of ordered molecular structures in the solid state, which is crucial for efficient charge transport.
While direct data on OFETs using polymers solely derived from this compound is limited in the provided search results, the closely related compound 5-Hexyl-2,2'-bithiophene (B61625) is a known component in materials for OFETs. For instance, its boronic acid pinacol (B44631) ester derivative is used in the synthesis of materials for solution-processed ambipolar field-effect transistors. sigmaaldrich.com This suggests that polymers of this compound would also be promising candidates for OFET applications due to the inherent charge-transporting properties of the bithiophene unit.
Role in Organic Photovoltaic (OPV) Devices
In the realm of organic photovoltaics (OPVs), this compound and its polymeric derivatives have shown significant promise. These materials can function as the electron donor component in the active layer of a bulk heterojunction (BHJ) solar cell. The bithiophene unit provides the necessary electron-donating character, while the hexyl chains contribute to the material's processability and can influence the morphology of the active layer blend.
For example, a copolymer incorporating a fluorinated bithiophene unit and a vinyl-terthiophene pendant was designed for polymer solar cells. mdpi.com This copolymer, when blended with a fullerene acceptor, demonstrated a power conversion efficiency of up to 5.11%. mdpi.com The study highlighted that the processing temperature of the blend solution significantly impacted the device performance by improving the miscibility between the polymer donor and the acceptor. mdpi.com
Furthermore, the related compound 5'-Hexyl-2,2'-bithiophene-5-boronic acid pinacol ester has been utilized in the synthesis of light-harvesting small molecules for solution-processed small molecule bulk heterojunction solar cells. sigmaaldrich.com This underscores the versatility of the hexyl-bithiophene moiety in creating materials for OPV applications. Research on ternary organic solar cells has also employed a bithiophene imide-based polymer donor, which, when blended with another polymer donor, achieved a remarkable power conversion efficiency of over 20.5%. rsc.org This highlights the potential of bithiophene-containing polymers in advanced OPV architectures. rsc.org
Table 1: Performance of OPV Devices Incorporating Bithiophene Derivatives
| Donor Material | Acceptor Material | Device Structure | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|---|---|
| PDTBSeVTT-2TF | PC71BM | ITO/ZnO/Active Layer/V2O5/Ag | 5.11% | mdpi.com |
| rr-PTBS | PC71BM | Bulk-heterojunction | 8.68% (with DIO additive) | researchgate.net |
| rr-PTB7-Th | PC71BM | Bulk-heterojunction | 7.04% (with DIO additive) | researchgate.net |
| PBTI-FR (with PM6) | L8-BO | Ternary | 20.52% | rsc.org |
Note: This table includes data for various bithiophene derivatives to illustrate the potential of this class of materials.
Active Materials in Organic Light-Emitting Diodes (OLEDs)
The electroluminescent properties of materials derived from this compound make them suitable for use as active materials in Organic Light-Emitting Diodes (OLEDs). The conjugated bithiophene backbone can be designed to emit light in the visible spectrum upon electrical excitation. The hexyl group aids in the solution processability of these materials, facilitating the fabrication of large-area and flexible OLED displays.
The boronic acid pinacol ester of 5-Hexyl-2,2'-bithiophene is explicitly mentioned as a material used in the development of OLEDs. sigmaaldrich.com This indicates that the hexyl-bithiophene structural motif is a viable component for creating emissive materials. While specific efficiency or brightness data for OLEDs based on polymers of this compound were not found in the provided search results, the general application of related compounds in OLEDs points to its potential in this area.
Integration into Dye-Sensitized Solar Cells (DSSCs) as Sensitizers or Ancillary Materials
In Dye-Sensitized Solar Cells (DSSCs), organic dyes play a critical role in absorbing sunlight and initiating the process of converting solar energy into electricity. mdpi.com While this compound itself is not a complete dye, its derivatives can be incorporated into more complex dye structures to enhance their performance. The bithiophene unit can act as a π-conjugated spacer, facilitating intramolecular charge transfer from a donor to an acceptor part of the dye molecule.
Research has shown that incorporating a hexyl group on a thienothiophene unit in a dye sensitizer (B1316253) can suppress dark current, leading to an improved open-circuit voltage (Voc). mdpi.com This demonstrates the beneficial role of alkyl chains in reducing charge recombination at the TiO2/electrolyte interface. mdpi.com In one study, a DSSC based on a dye with a hexyl-substituted thienothiophene and an ionic liquid electrolyte exhibited good stability under light and heat. mdpi.com
Table 2: Photovoltaic Performance of DSSCs with Bithiophene-based Co-sensitizers
| Co-sensitizer | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | Efficiency (η%) | Reference |
|---|---|---|---|---|---|
| 5a (with N3 dye) | 16.54 | 0.72 | 0.61 | 7.27 | nih.gov |
| 5b (with N3 dye) | 15.33 | 0.71 | 0.64 | 6.97 | nih.gov |
| 5c (with N3 dye) | 14.98 | 0.70 | 0.62 | 6.50 | nih.gov |
Note: Jsc = Short-circuit current density, Voc = Open-circuit voltage, FF = Fill Factor, η = Power conversion efficiency. The data presented is for co-sensitization with the N3 dye.
Contributions to Supramolecular Chemistry and Architectures
The structure of this compound lends itself to the construction of well-defined supramolecular architectures. The π-π stacking interactions between the bithiophene units can drive the self-assembly of these molecules into ordered structures such as nanofibers, nanorods, and thin films. The hexyl chains can play a significant role in directing this self-assembly process and influencing the morphology of the resulting nanostructures.
While direct research on the supramolecular chemistry of this compound was not prominent in the search results, the general principles of self-assembly in thiophene-based molecules are well-established. The ability to form ordered assemblies is crucial for optimizing the performance of organic electronic devices by creating efficient pathways for charge transport.
Structure Property Relationships and Principles of Molecular Design
Role of the Vinyl Moiety in Polymerization Reactivity and Conjugation Extension
The vinyl group (-CH=CH₂) on the 5-Hexyl-5'-vinyl-2,2'-bithiophene monomer is the key functional group that enables polymerization. This moiety is susceptible to various polymerization techniques, including radical, anionic, and cationic methods, allowing for the synthesis of high molecular weight polymers. mdpi.com The choice of polymerization method can influence the polymer's structure, molecular weight distribution, and properties.
From an electronic standpoint, the incorporation of the vinyl linker into the polymer backbone can serve to extend π-conjugation. acs.org When polymerized, the double bond of the vinyl group becomes part of the main chain, potentially creating a more delocalized electronic system compared to a direct linkage of bithiophene units. This extension of the conjugated path can lead to a reduction in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Introducing a vinylene group between aromatic units can also reduce steric hindrance that might otherwise cause twisting of the polymer backbone, thereby promoting a more planar and rigid structure. acs.org This increased planarity enhances the effective conjugation length, which is beneficial for optoelectronic performance.
Furthermore, the vinyl group is a versatile handle for post-polymerization modification. nih.gov This process allows for the creation of various functional materials from a single parent polymer, where the final polymers share the same degree of polymerization as the original scaffold. nih.gov
Impact of the Bithiophene Core on Electronic and Optical Behavior
The 2,2'-bithiophene (B32781) unit forms the fundamental building block of the conjugated backbone and is primarily responsible for the material's electronic and optical properties. Thiophene-based oligomers and polymers are known for their excellent stability and electronic characteristics. kuleuven.be The bithiophene core is an electron-rich aromatic system, which means polymers derived from it typically function as p-type (hole-transporting) semiconductors.
The electronic structure of the bithiophene core dictates the energy levels of the polymer's frontier molecular orbitals (HOMO and LUMO). The delocalized π-electrons along the bithiophene unit result in a relatively high-energy HOMO level, facilitating the removal of an electron (oxidation). The energy difference between the HOMO and LUMO levels determines the material's optical band gap, which corresponds to the energy of the lowest electronic transition. pan.plresearchgate.net This transition dictates the wavelength of light the material absorbs and emits. For bithiophene and its simple polymers, absorption typically occurs in the ultraviolet to visible region of the electromagnetic spectrum. rsc.org Modifying the bithiophene core, for instance by creating branched structures or introducing electron-withdrawing groups, can significantly alter these fundamental properties. researchgate.net
Effects of Conjugation Length and Planarity on Optoelectronic Performance
The optoelectronic performance of conjugated polymers is critically dependent on two related factors: conjugation length and the planarity of the polymer backbone. acs.org
Conjugation length refers to the extent of the delocalized π-electron system along the polymer chain. A longer effective conjugation length means that the electrons are delocalized over a greater number of atoms. This has several important consequences:
Lower Band Gap: As conjugation length increases, the energy gap between the HOMO and LUMO levels decreases. This results in a bathochromic (red) shift in the material's absorption and emission spectra, meaning it absorbs and emits light at longer wavelengths. acs.org
Increased Molar Absorptivity: Longer conjugation generally leads to a higher probability of light absorption at the peak wavelength. kuleuven.be
Planarity of the conjugated backbone is essential for maximizing conjugation. Any twisting or rotation around the single bonds connecting the thiophene (B33073) rings (torsional disorder) disrupts the overlap of p-orbitals, effectively breaking the π-system into smaller, less-conjugated segments. acs.org A more planar backbone enhances π-orbital overlap, leading to a longer effective conjugation length and improved charge delocalization. This planarity is crucial for efficient intra-chain charge transport. Furthermore, a planar backbone facilitates more ordered intermolecular π-stacking in the solid state, which is vital for inter-chain charge hopping and achieving high charge carrier mobility in devices like field-effect transistors. acs.org
Strategies to enhance planarity and conjugation length include introducing vinylene linkers, which can reduce steric clashes, or using specific side-chain regiochemistry to minimize torsional strain. acs.org
Substituent Effects on Electronic Energy Levels and Redox Properties
Attaching different chemical groups (substituents) to the bithiophene core is a powerful method for tuning the electronic energy levels (HOMO and LUMO) and, consequently, the redox properties (the ease of oxidation and reduction) of the molecule. mdpi.com Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
Electron-Donating Groups (EDGs): The hexyl group on this compound is a weak EDG. Alkyl groups donate electron density through an inductive effect. This raises the energy of both the HOMO and LUMO levels. A higher HOMO level makes the material easier to oxidize (lose an electron), which is a desirable characteristic for p-type semiconductor materials used in organic electronics. rsc.org
Electron-Withdrawing Groups (EWGs): If an EWG (such as a nitro, -NO₂, or cyano, -CN, group) were attached to the bithiophene core, it would pull electron density from the conjugated system. mdpi.com This would stabilize the π-system and lower the energy of both the HOMO and LUMO levels. mdpi.comnih.gov A lower LUMO level makes the material easier to reduce (gain an electron), enhancing its n-type (electron-transporting) character.
By strategically placing EDGs and EWGs, chemists can precisely control the energy levels to match the requirements of a specific electronic device, such as aligning the HOMO level with the work function of an electrode for efficient charge injection. mdpi.com
Table 2: General Effects of Substituents on Bithiophene Core Properties
| Substituent Type | Effect on HOMO Level | Effect on LUMO Level | Impact on Redox Properties |
|---|---|---|---|
| Electron-Donating (e.g., -Hexyl) | Raises Energy | Raises Energy | Easier to Oxidize (p-type character). rsc.org |
| Electron-Withdrawing (e.g., -NO₂) | Lowers Energy | Lowers Energy | Easier to Reduce (n-type character). mdpi.com |
Strategies for Tuning Optoelectronic Properties through Chemical Modification
The design of functional organic electronic materials is an exercise in molecular engineering, where the principles discussed above are applied to achieve specific target properties. For a monomer like this compound, several strategies can be employed to tune the properties of the resulting polymers.
Side-Chain Engineering: Modifying the alkyl side chain is a common and effective strategy. rsc.orgresearchgate.net Changing the length (e.g., from hexyl to dodecyl) or branching of the side chain can alter solubility, solid-state packing, and film morphology, which in turn impacts charge carrier mobility. rsc.orgrsc.org Introducing novel side chains, such as dendronized structures, offers another avenue for modulating electronic and mechanical properties. rsc.orgresearchgate.net
Backbone Modification and Copolymerization: The conjugated backbone itself can be altered. One powerful strategy is copolymerization, where the bithiophene monomer is polymerized with other comonomers. Introducing electron-deficient (acceptor) units to create a donor-acceptor (D-A) polymer is a widely used approach to lower the band gap and shift absorption into the visible or near-infrared regions. acs.org This allows for fine-tuning of the optical absorption profile and the HOMO/LUMO energy levels.
Introduction of Functional Groups: Attaching specific functional groups to the bithiophene core can directly tune its electronic properties. As discussed, adding electron-withdrawing groups can lower the LUMO level, making the material suitable for electron transport or as an acceptor in organic solar cells. mdpi.com Conversely, stronger electron-donating groups can be used to raise the HOMO level for better energy level alignment in devices. rsc.org
Controlling Regiochemistry and Planarity: Synthesizing polymers with high regiularity (e.g., a consistent head-to-tail arrangement of substituted thiophene units) is crucial for minimizing defects and promoting a planar backbone. This leads to longer effective conjugation and improved electronic performance. mdpi.comacs.org The use of linking units that enhance rigidity and planarity, such as the vinylene group, is another key design principle. acs.org
Through the careful combination of these strategies, materials based on the this compound scaffold can be systematically modified to optimize their performance for a wide range of optoelectronic applications.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Strategies for Advanced Bithiophene Derivatives
The synthesis of functionalized bithiophenes is a cornerstone for developing advanced materials. Current research focuses on creating diverse 2,2'-bithiophene (B32781) derivatives through innovative catalytic and non-catalytic reactions. rsc.orgnih.gov Strategies include coupling reactions, double bond migration in allylic systems, and various cycloaddition and dihydroamination reactions, which have successfully yielded new acetylene, butadiyne, isoxazole, 1,2,3-triazole, pyrrole, benzene, and fluoranthene (B47539) derivatives with one or more bithiophenyl moieties. rsc.orgnih.gov The starting point for many of these syntheses involves simple, functionalized derivatives of thiophene (B33073) and bithiophene, such as those substituted with lithium, bromine, iodine, magnesium chloride, or boronic acid groups, which facilitate further chemical modifications. nih.gov
A notable approach involves the Fiesselmann reaction, a thiophene ring closure method, for the efficient synthesis of substituted 2,2'-bithiophene-5-carboxylic acids and esters. acs.org This method allows for the convenient preparation of derivatives with long alkyl chains or aryl substituents. acs.org Another versatile method is the Vilsmeier-Haack-Arnold reaction for the formylation of aryl-bithiophenes, creating important intermediates for more complex molecules. rsc.org Suzuki coupling is also a powerful tool for synthesizing 5-aryl-5'-formyl-2,2'-bithiophenes in good yields. rsc.org
Furthermore, the development of synthetic routes for novel diphenylphosphine (B32561) derivatives of 2,2'-bithiophene, synthesized through methods ranging from lithiation and reaction with PPh₂Cl to metal-catalyzed coupling reactions, opens up new possibilities for creating ligands with unique coordination properties. rsc.org
| Synthetic Method | Starting Materials | Products | Key Features |
| Catalytic/Non-catalytic Reactions | Functionalized thiophenes/bithiophenes | Acetylene, butadiyne, isoxazole, triazole, pyrrole, benzene, and fluoranthene derivatives | High diversity of derivatives |
| Fiesselmann Reaction | Thiols, dicarbonyl compounds | Substituted 2,2'-bithiophene-5-carboxylic acids and esters | Efficient ring closure |
| Vilsmeier-Haack-Arnold Reaction | Aryl-bithiophenes, Vilsmeier reagent | Formyl-substituted aryl-bithiophenes | Creates versatile intermediates |
| Suzuki Coupling | Aryl boronic acids, bromo-bithiophenes | 5-aryl-5'-formyl-2,2'-bithiophenes | Good yields for C-C bond formation |
| Lithiation/Coupling | Bithiophenes, PPh₂Cl | Diphenylphosphine derivatives of bithiophene | Creates novel ligands |
Precision Polymerization for Tailored Molecular Architectures
The vinyl group on 5-Hexyl-5'-vinyl-2,2'-bithiophene is a key feature that allows for polymerization, leading to the creation of polymers with tailored molecular architectures and properties. Controlled radical polymerization techniques are at the forefront of this research. While the anionic polymerization of some 2-vinylthiophenes has been attempted, achieving living polymerization for derivatives like this compound has been challenging, often resulting in polymers with broad molecular weight distributions. acs.org However, recent studies have demonstrated the living anionic polymerization of certain 5-substituted 2-vinylthiophenes under specific conditions, yielding polymers with narrow molecular weight distributions. acs.org
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has emerged as a powerful technique for controlling the polymerization of vinylthiophene derivatives. acs.orgfigshare.com This method has been successfully applied to monomers like 2-vinylthiophene (B167685) and 3-vinylthiophene, and more complex derivatives such as 2,5-dibromo-3-vinylthiophene, yielding polymers with controlled molecular weights and low polydispersities. acs.orgfigshare.com The ability to create block copolymers with cross-linkable poly(vinylthiophene) segments opens up avenues for designing advanced functional materials. acs.orgfigshare.com
Atom Transfer Radical Polymerization (ATRP) is another versatile method for synthesizing well-defined polymers with complex architectures. acs.orgcmu.edu By using a thiophene-containing initiator, thiophene end-capped polymers can be prepared, which can then be used to create electrically conducting graft copolymers. acs.org The combination of living cationic polymerization and ATRP has also been used to create novel polymacromonomers with controlled backbone and side chain lengths. cmu.edu
Ziegler-Natta catalysts, traditionally used for the polymerization of α-olefins, also offer a pathway to stereoregular polymers. libretexts.orglibretexts.org The use of these catalysts could potentially lead to the synthesis of poly(this compound) with specific tacticity, thereby influencing the material's solid-state packing and electronic properties.
| Polymerization Technique | Monomer Type | Key Advantages | Resulting Architecture |
| Living Anionic Polymerization | 5-Substituted 2-vinylthiophenes | Narrow molecular weight distribution | Linear polymers |
| RAFT Polymerization | Vinylthiophene derivatives | Controlled molecular weight, low polydispersity | Linear and block copolymers |
| ATRP | Vinyl monomers with thiophene initiators | Well-defined complex architectures | Graft copolymers, polymacromonomers |
| Ziegler-Natta Polymerization | α-Olefins (potentially vinylthiophenes) | Stereochemical control | Stereoregular polymers |
Exploration of New Functional Applications in Sensing or Bio-related Fields
The unique electronic and optical properties of bithiophene derivatives make them excellent candidates for new functional applications, particularly in the fields of sensing and biomedicine. Researchers are actively exploring the use of these compounds as the active components in various sensing platforms. For instance, a colorimetric sensor for cyanide ions has been developed based on a functionalized 2-hydrazinobenzothiazole (B1674376) with a bithiophene moiety. acs.orgnih.govacs.orgresearchgate.net This sensor demonstrates high selectivity and sensitivity, with a detection limit significantly lower than the guidelines set by the World Health Organization. acs.orgnih.gov Furthermore, new extended viologens containing a bithiophene core have been synthesized and show potential as fluorescent probes in sensing applications due to their interesting light-absorption and emission features. mdpi.com
In the biomedical arena, bithiophene derivatives are being investigated for their potential as therapeutic and diagnostic agents. For example, 5-(4-hydroxyphenyl)-5'-dicyanoethenyl-2,2'-bithiophene has been studied as a marker for cell lesions in Alzheimer's disease. nih.gov Additionally, 5'-mercapto-2,2'-bithiophene-5-carboxylic acid has shown promise as a potential biosensor for detecting antigen-antibody interactions. nih.gov The inherent fluorescence of some thiophene derivatives also makes them suitable for use as biomarkers. griffith.edu.au
The development of biocompatible materials from bithiophene-based polymers is another promising research direction. Thiolated cyclodextrins, which can be conceptually linked to functionalized thiophenes, are being explored for their mucoadhesive and permeation-enhancing properties in drug delivery systems. nih.gov The synthesis of polymers from monomers like this compound could lead to new materials for applications such as tissue engineering and controlled drug release, leveraging the biocompatibility of the thiophene core and the tailored properties of the polymer.
Advanced Computational Design and Machine Learning Approaches for Material Discovery
The discovery and design of new materials with desired properties can be significantly accelerated by employing advanced computational and machine learning techniques. These approaches are being increasingly applied to the field of thiophene-based materials. By combining experimental and computational investigations, researchers can screen and select derivatives with optimal spectral features for specific applications. acs.org This integrated approach has been successfully used to design mechanochromic materials by identifying promising thienyl-substituted dyes and dispersing them into a polymer matrix. acs.org
Machine learning models are also being developed to predict the properties of thiophene derivatives and to assist in the design of new materials. For example, machine learning has been used to discover innovative polymers for gas separation membranes by linking polymer chemistry to gas permeability. organic-chemistry.org While these models are powerful, their accuracy is dependent on the size and quality of the training data. For polymer chemistry, where datasets can be relatively small, Bayesian learning approaches have been shown to be effective in making predictions and guiding the design of catalytic materials. acs.org
The general workflow for machine learning-assisted polymer discovery involves several key steps:
Data Collection: Gathering experimental data on polymer structures and their properties.
Fingerprinting: Representing the polymer structures in a machine-readable format.
Machine Learning Prediction: Training a model to predict properties based on the fingerprints.
New Polymer Generation: Using the trained model to propose new polymer structures with desired properties. acs.org
This approach has the potential to dramatically reduce the time and resources required for the discovery of new functional polymers based on monomers like this compound.
Integration into Hybrid Organic-Inorganic Materials
The integration of organic polymers with inorganic components at the nanoscale creates hybrid materials with synergistic properties that can be tailored for a wide range of applications. These organic-inorganic hybrid materials combine the advantages of both components, such as the flexibility and processability of polymers with the mechanical strength and unique optical or electronic properties of inorganic materials. researchgate.netresearchgate.netyoutube.com
The synthesis of these hybrids can be achieved through various strategies, including the in-situ formation of one component in the presence of the other, or the ex-situ formation of both components followed by their attachment. youtube.com The interactions between the organic and inorganic phases can range from weak van der Waals forces to strong covalent bonds, which dictates the final properties of the hybrid material. youtube.com
For polymers derived from this compound, integration with inorganic nanoparticles offers exciting possibilities. For instance, incorporating inorganic nanoparticles into a polymer matrix can enhance properties such as thermal stability, mechanical strength, and conductivity. Furthermore, the functional groups on the polymer can be used to direct the assembly of nanoparticles into ordered structures, leading to materials with anisotropic properties.
A key area of interest is the development of hybrid materials for biomedical applications. For example, mesenchymal stem cells have been integrated with inorganic nanoparticles to enhance their therapeutic functions and to enable in-vivo tracking. libretexts.org Similarly, polymers from this compound could be used to encapsulate or surface-functionalize inorganic nanoparticles for targeted drug delivery or as contrast agents in bioimaging. The thiophene units can also interact with certain metal nanoparticles, such as gold, potentially enhancing energy transfer processes for applications like photodynamic therapy.
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies for organic materials, including thiophene and bithiophene derivatives. The goal is to create more environmentally friendly processes by reducing waste, using less hazardous substances, and improving energy efficiency.
One promising approach is the use of mechanochemistry, where chemical reactions are induced by mechanical force, often in the absence of a solvent. researchgate.net This solvent-free method has been successfully used for the oxidative polymerization of thiophene, resulting in a porous polymer with a significantly higher surface area compared to the material prepared by traditional solution-based polymerization. rsc.orgresearchgate.netrsc.org This technique offers a quick, scalable, and environmentally friendly alternative for producing porous polymers.
The choice of solvent is another critical aspect of green synthesis. The use of greener solvents, such as ionic liquids or deep eutectic solvents, is being explored for the synthesis of thiophene derivatives. rsc.orgmdpi.com For example, a molecularly imprinted polymer based on a thiophene derivative has been synthesized via electropolymerization in an ionic liquid, demonstrating a sustainable approach for creating electrochemical sensors. mdpi.com Furthermore, some syntheses of halogenated thiophenes have been achieved using ethanol (B145695) as a solvent and non-toxic inorganic reagents, minimizing the use of harsh chemicals. nih.gov
Another green strategy involves utilizing readily available and less hazardous starting materials. For instance, the synthesis of some bithiophene derivatives has been achieved using gaseous acetylene, which can be derived from the side products of industrial processes. nih.gov Additionally, transition-metal-free reactions are being developed for the synthesis of thiophenes, avoiding the use of potentially toxic and expensive metal catalysts. organic-chemistry.org These approaches not only reduce the environmental impact of the synthesis but can also lead to more cost-effective production methods for advanced materials based on this compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 5-hexyl-5'-vinyl-2,2'-bithiophene, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of the bithiophene core. For example:
- Step 1 : Alkylation of 2,2'-bithiophene using n-BuLi in THF at –78°C, followed by reaction with 1-bromohexane to introduce the hexyl group (91% yield) .
- Step 2 : Bromination of the hexyl-substituted bithiophene with NBS in DMF under dark conditions (53% yield) .
- Step 3 : Introduction of the vinyl group via Sonogashira coupling (e.g., with trimethylsilylacetylene) followed by deprotection using K₂CO₃/MeOH (99% yield) .
- Key Considerations : Low temperatures (–78°C) and light exclusion during bromination prevent side reactions. Purification via silica gel chromatography (hexane eluent) is critical for isolating intermediates.
Q. How are spectroscopic techniques (e.g., NMR, MS) used to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Distinct signals for the hexyl chain (δ 0.89 ppm, terminal CH₃; δ 1.2–1.4 ppm, CH₂ groups) and vinyl protons (δ 5.6–6.1 ppm, coupling constants J ≈ 11–17 Hz) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 216 [M–CH₃COOH]⁺ for brominated intermediates) and fragment patterns confirm substituent positions .
- Data Interpretation : Overlapping thiophene ring protons (δ 6.6–7.3 ppm) require 2D-COSY or HSQC for unambiguous assignment .
Q. What role do the hexyl and vinyl substituents play in modulating solubility and electronic properties?
- Methodological Answer :
- Solubility : The hexyl chain enhances solubility in nonpolar solvents (e.g., hexane, THF), facilitating solution-phase processing .
- Electronic Effects : The vinyl group extends π-conjugation, lowering the HOMO-LUMO gap, as confirmed by UV-Vis and cyclic voltammetry . Computational studies (DFT) show planar anti-gauche conformers optimize delocalization .
Advanced Research Questions
Q. How can regioselective functionalization of the vinyl group be achieved for tailored material applications?
- Methodological Answer :
- Electrophilic Substitution : The vinyl group can undergo Vilsmeier-Haack formylation (POCl₃/DMF) to introduce aldehydes at electron-rich positions .
- Cross-Coupling : Suzuki-Miyaura or Heck reactions enable coupling with aryl/heteroaryl groups, leveraging Pd catalysts (e.g., Pd(PPh₃)₄) .
- Challenges : Competing side reactions (e.g., polymerization) require careful control of stoichiometry and temperature.
Q. What computational approaches are used to predict nonlinear optical (NLO) properties of this compound derivatives?
- Methodological Answer :
- DFT/Molecular Dynamics : Static first-order hyperpolarizabilities (β) are calculated for anti-gauche/syn-gauche conformers to assess NLO activity .
- Charge-Transfer Analysis : Electron-withdrawing groups (e.g., dicyanovinyl) enhance β values by stabilizing charge-separated states .
Q. How do contradictions in spectroscopic data arise during synthesis, and how are they resolved?
- Case Study : Discrepancies in ¹H NMR integration ratios (e.g., unexpected splitting of thiophene protons) may indicate incomplete bromination or residual solvents.
- Resolution :
- Repeat Chromatography : Additional silica gel purification removes impurities .
- Isotopic Labeling : ¹³C-labeled precursors (e.g., sodium acetate) track biosynthetic pathways in natural analogs, aiding structural validation .
Q. What strategies improve the thermal stability of this compound for optoelectronic device integration?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
